Structural Uniqueness: The Ethyl Linker Architecture vs. Methyl- and Directly-Attached Analogs
The target compound's ethyl linker between the oxazole carboxamide nitrogen and the 4-position of the 2-phenylthiazole ring is a critical differentiator. Common commercial screening analogs predominantly feature a shorter methyl linker (e.g., 5-phenyl-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]-1,3-oxazole-2-carboxamide, CAS 1798490-65-9) or a direct amide bond (e.g., N-(5-methyl-1,3-thiazol-2-yl)-5-phenyl-1,3-oxazole-2-carboxamide, CAS 1798490-60-4) . The two-carbon ethyl spacer introduces an additional degree of rotational freedom, increasing the number of theoretical conformers and thus the potential for distinct protein-binding interfaces. Published SAR for structurally related vanilloid receptor ligands demonstrates that linker length is a primary determinant of functional activity, with ethyl-linked variants often exhibiting divergent potency compared to their methyl-linked counterparts .
| Evidence Dimension | Linker length between oxazole-carboxamide and 2-phenylthiazole |
|---|---|
| Target Compound Data | Ethyl linker (-CH2-CH2-); 4 sigma bonds of separation |
| Comparator Or Baseline | Methyl linker (-CH2-) in CAS 1798490-65-9; Direct amide bond (0 sigma bonds) in CAS 1798490-60-4 |
| Quantified Difference | An additional 1 to 4 sigma bonds of rotational freedom versus comparators |
| Conditions | Computational chemical structure analysis (SMILES: O=C(NCCC1=CSC(=N1)C1=CC=CC=C1)C1=NC=C(O1)C1=CC=CC=C1) |
Why This Matters
This structural feature directly impacts 3D pharmacophore geometry; researchers studying binding-pocket compatibility cannot assume results obtained with methyl-linked or directly-attached analogs will translate, justifying the need to procure this specific compound for SAR campaigns.
- [1] Medifron DBT Inc. U.S. Patent US9771359B1. Substituted oxazole- and thiazole-based carboxamide and urea derivatives as vanilloid receptor ligands II. Issued September 26, 2017. View Source
